
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a pyrazole ring substituted with a benzyl group at the nitrogen atom and a benzenesulfonamide group at the fourth position of the pyrazole ring. This structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves the reaction of 1-benzyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Biaryl compounds are the major products formed.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound is believed to interfere with the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure but lacks the benzyl group on the pyrazole ring.
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: This compound has a phenyl group instead of a benzyl group and an additional methyl group on the benzenesulfonamide moiety.
Uniqueness
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the benzyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potentially its ability to interact with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
88095-62-9 |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,16-9-5-2-6-10-16)18-15-11-17-19(13-15)12-14-7-3-1-4-8-14/h1-11,13,18H,12H2 |
Clave InChI |
RMWQMWUJQDMFGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


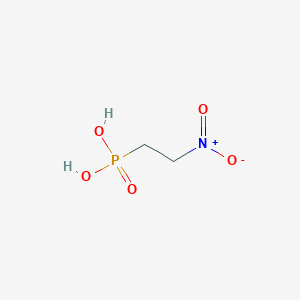
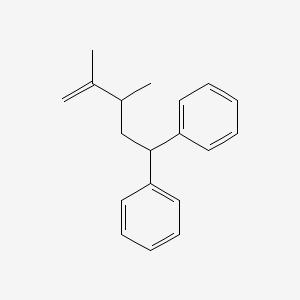
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
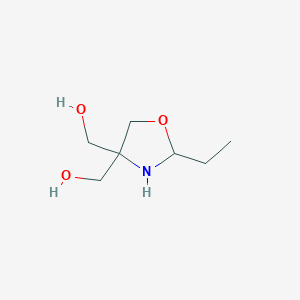

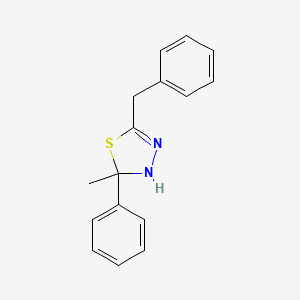
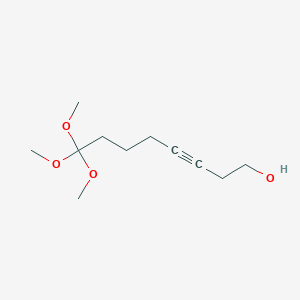
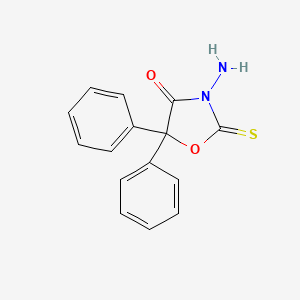

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)


